tert-butyl N-[4-chloro-3-(pyridin-2-yl)phenyl]carbamate
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Overview
Description
tert-Butyl N-[4-chloro-3-(pyridin-2-yl)phenyl]carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a chloro-substituted phenyl ring, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-chloro-3-(pyridin-2-yl)phenyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable chloro-substituted phenyl pyridine derivative. The reaction is often catalyzed by palladium and requires the presence of a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[4-chloro-3-(pyridin-2-yl)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group in the phenyl ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution can introduce various functional groups into the phenyl ring .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[4-chloro-3-(pyridin-2-yl)phenyl]carbamate is used as a building block for the synthesis of more complex molecules. It is also employed in palladium-catalyzed cross-coupling reactions to create N-Boc-protected anilines .
Biology and Medicine: It can be used to synthesize bioactive molecules that may exhibit therapeutic properties .
Industry: In the industrial sector, this compound is utilized in the production of various chemical intermediates and specialty chemicals .
Mechanism of Action
The mechanism of action of tert-butyl N-[4-chloro-3-(pyridin-2-yl)phenyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate derivative used in similar synthetic applications.
tert-Butyl (2-chloropyridin-4-yl)carbamate: Another related compound with a similar structure but different substitution pattern.
Uniqueness: tert-Butyl N-[4-chloro-3-(pyridin-2-yl)phenyl]carbamate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Biological Activity
Tert-butyl N-[4-chloro-3-(pyridin-2-yl)phenyl]carbamate is a carbamate derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound features a complex structure that includes a tert-butyl group, a chloro-substituted phenyl ring, and a pyridine moiety, which contribute to its reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
The molecular formula of this compound is C15H17ClN2O2, with a molecular weight of approximately 304.77 g/mol. The structural complexity of this compound allows it to participate in various chemical reactions, particularly those involving nucleophilic substitutions due to the presence of the chloro group on the phenyl ring.
Biological Activity Overview
This compound has been investigated for several biological activities, including:
- Enzyme Inhibition : The compound exhibits potential as an inhibitor or modulator of specific enzymes, impacting various biochemical pathways.
- Antimicrobial Properties : Preliminary studies suggest it may possess antimicrobial activity against certain pathogens.
- Anticancer Activity : Research indicates that this compound may inhibit the proliferation of cancer cells, making it a candidate for further therapeutic exploration.
The biological mechanisms through which this compound operates are still being elucidated. Key points include:
- Target Interactions : The compound can bind to specific enzymes or receptors, modulating their activity and leading to downstream biological effects.
- Biochemical Pathways : It is known to affect various metabolic pathways by inhibiting detoxification enzymes, potentially leading to oxidative stress within cells.
- Pharmacokinetics : Factors such as solubility and stability in biological environments influence its bioavailability and overall efficacy .
Anticancer Studies
Recent studies have highlighted the anticancer potential of this compound:
- In Vitro Efficacy : In tests against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), the compound demonstrated significant inhibitory effects on cell proliferation with IC50 values comparable to established chemotherapeutics like doxorubicin .
Cell Line | IC50 Value (µM) | Comparison Drug |
---|---|---|
MCF-7 | 5.85 | 5-Fluorouracil |
A549 | 3.0 | Doxorubicin |
Enzyme Inhibition Studies
The compound's ability to inhibit specific enzymes has been documented:
- Enzyme Targeting : It has shown promise in inhibiting enzymes involved in metabolic pathways, contributing to its potential as a therapeutic agent .
Case Studies
- Study on Antitumor Activity : A study evaluated the effects of this compound on HeLa cells, demonstrating significant reductions in cell viability and induction of apoptosis at higher concentrations .
- Antimicrobial Testing : The compound was tested against various bacterial strains, showing promising antimicrobial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Properties
Molecular Formula |
C16H17ClN2O2 |
---|---|
Molecular Weight |
304.77 g/mol |
IUPAC Name |
tert-butyl N-(4-chloro-3-pyridin-2-ylphenyl)carbamate |
InChI |
InChI=1S/C16H17ClN2O2/c1-16(2,3)21-15(20)19-11-7-8-13(17)12(10-11)14-6-4-5-9-18-14/h4-10H,1-3H3,(H,19,20) |
InChI Key |
CKQOYZZVGLARQG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Cl)C2=CC=CC=N2 |
Origin of Product |
United States |
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